An In-Depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its Significance in Medicinal Chemistry
An In-Depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its Significance in Medicinal Chemistry
This technical guide provides a comprehensive analysis of the synthesis, spectroscopic characterization, and crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. This molecule is a significant heterocyclic compound, drawing considerable interest from the pharmaceutical and medicinal chemistry sectors. The guide delves into the structural intricacies and intermolecular interactions that define its solid-state architecture, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a pharmacologically important heterocycle that forms the core of a wide array of bioactive molecules.[1][2][3] Its unique chemical properties and structural versatility have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The incorporation of a trifluoromethyl group can further enhance a molecule's therapeutic potential by improving metabolic stability, binding affinity, and cell permeability.[6] This guide focuses on the specific derivative, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, elucidating its structural and chemical characteristics.
It is important to note that this compound can exist in tautomeric forms: the thione and the thiol. Spectroscopic and crystallographic evidence primarily points to the predominance of the keto-analogue, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, in the solid state.[1][7] This guide will focus on the detailed analysis of this structurally characterized tautomer.
Synthesis and Spectroscopic Characterization
The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is typically achieved through a multi-step process, which is outlined in the workflow diagram below.[1][7] The characterization of the final compound relies on a combination of spectroscopic techniques to confirm its molecular structure.
Synthetic Pathway
The synthesis commences with the formation of an intermediate, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, through an acid-catalyzed cyclodehydration reaction.[6] This intermediate is then converted to the target compound.
Caption: Synthetic workflow for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
Spectroscopic Data
A summary of the key spectroscopic data used to characterize the title compound is presented below.
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry | m/z of 169.12 corresponding to (M-H)⁻, consistent with the molecular weight.[6] |
| ¹H NMR | Signals corresponding to the N-H proton of the thiadiazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon and the trifluoromethyl-substituted carbon.[8] |
| FT-IR | Characteristic absorption bands for N-H, C=O, and C-F stretching vibrations. |
In-Depth Crystal Structure Analysis
The crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has been determined by X-ray crystallography, providing precise information about its three-dimensional arrangement in the solid state.[1][7][9][10]
Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
| Parameter | Value |
| Chemical Formula | C₃HF₃N₂OS |
| Molecular Weight | 170.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z' | 6 |
| Key Bond Lengths | C=O, C-N, C-S, C-CF₃ |
| Key Bond Angles | Angles within the thiadiazole ring |
| Hydrogen Bonding | N—H···O interactions |
Note: Specific unit cell dimensions and other detailed crystallographic data can be found in the cited literature.[1][9][10]
Molecular Geometry and Intermolecular Interactions
The asymmetric unit of the crystal structure is notable for containing six independent molecules (Z' = 6).[1][7][9][10] Each molecule consists of a planar 1,3,4-thiadiazole ring.[1][6][7] The planarity of this heterocyclic core is a key structural feature.
The crystal packing is dominated by a network of intermolecular interactions, primarily N—H···O hydrogen bonds.[1][7][10] These hydrogen bonds link the molecules into dimers and tetrameric constructs.[1][7][9] These supramolecular assemblies are further interconnected through S···O and O···O close contacts, forming tape-like motifs.[1][9][10] A Hirshfeld surface analysis reveals that contacts involving fluorine atoms are also abundant.[1][10]
Caption: Hierarchy of intermolecular interactions in the crystal structure.
Relevance in Drug Development
The structural and electronic features of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-one make it a valuable building block in drug design. The 1,3,4-thiadiazole core is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets.[2] The trifluoromethyl group, as a lipophilic hydrogen bond donor and a metabolic blocker, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6] The diverse biological activities reported for 1,3,4-thiadiazole derivatives, including anticancer and antimicrobial effects, underscore the therapeutic potential of this scaffold.[2][5][11]
Experimental Protocols
Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
-
Suspend thiosemicarbazide in 1,4-dioxane in a round-bottom flask with stirring.[1]
-
Slowly add trifluoroacetic acid and phosphorus oxychloride to the suspension over a period of approximately 30 minutes.[1][7]
-
Pour the reaction mixture into cold water and adjust the pH to 9 with a 50% NaOH solution to precipitate the product.[7]
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[1][7]
Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
-
Suspend 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in concentrated hydrochloric acid and cool the mixture to between 263 and 268 K.[1]
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.[1]
-
After 2 hours, add water and warm the mixture to 333–353 K, stirring for an additional 3 hours.[1]
-
The resulting product can then be purified, for example, by recrystallization, to obtain single crystals suitable for X-ray diffraction analysis.
Conclusion
This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-one. The comprehensive analysis of its solid-state architecture, including the intricate network of hydrogen bonds and other intermolecular interactions, offers valuable insights for crystal engineering and the design of new materials. Furthermore, the established importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry highlights the potential of this compound as a key building block for the development of novel therapeutic agents. The provided experimental protocols serve as a practical resource for researchers working in this field.
References
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